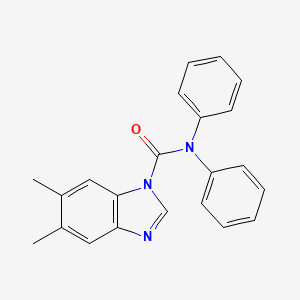

5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

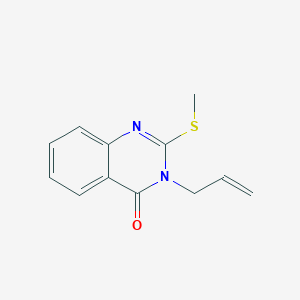

5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is a compound with the molecular formula C22H19N3O . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds consists of a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of 5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is characterized by a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The presence of the benzimidazole core makes it a part of a larger class of compounds known as benzimidazoles .Chemical Reactions Analysis

The chemical reactivity of 5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide can be attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

The compound “5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide” is a derivative of benzimidazole . It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Biological Significance

Benzimidazole derivatives, including “5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide”, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study .

Medicinal Chemistry

Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties of “5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide” may vary based on its structural features and substituent .

Research Applications

In scientific research, “5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide” may find applications due to its unique structural characteristics . Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Therapeutic Potential

Imidazole containing compounds, such as “5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide”, have a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Benzimidazole derivatives, including 5,6-dimethyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide, are intriguing subjects for further study due to their diverse biological activities . They may find applications in scientific research and could serve as valuable precursors in the synthesis of other compounds with specific desired properties .

Mecanismo De Acción

Target of Action

It’s worth noting that benzimidazole derivatives, including 5,6-dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study .

Mode of Action

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Biochemical Pathways

The compound is a derivative of benzimidazole, which is a component of vitamin B12 and serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase

Pharmacokinetics

The compound’s solubility in water and other polar solvents may influence its bioavailability.

Result of Action

Benzimidazole derivatives have been reported to display antimicrobial, antiviral, anticancer, and antifungal activities .

Action Environment

It’s worth noting that the compound is typically stored in a cool, dry place , suggesting that temperature and humidity may affect its stability.

Propiedades

IUPAC Name |

5,6-dimethyl-N,N-diphenylbenzimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-16-13-20-21(14-17(16)2)24(15-23-20)22(26)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTZWMJWBCKVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)

![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)

![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)